REACTION_CXSMILES
|
[C:1](OCC)(OCC)([O:3][CH2:4][CH3:5])[CH3:2].[C:12](#[N:16])[CH2:13][C:14]#[N:15].C(O)(=O)C>C(O)C>[CH2:1]([O:3][C:4](=[C:13]([C:12]#[N:16])[C:14]#[N:15])[CH3:5])[CH3:2]
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the residue was stirred with isopropyl alcohol (1 l)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
CUSTOM
|
Details
|
to distil when the temperature of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
was about 85-90° C
|
Type
|
CUSTOM
|
Details
|
reached 140° C
|
Type
|
CONCENTRATION
|
Details
|
Then the reaction was concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to remove the low-boiling materials
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The crystallized product was filtered off
|
Type
|
WASH
|
Details
|
washed with isopropyl alcohol (200 ml), hexanes (600 ml)
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. in a vacuum oven overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C)=C(C#N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 974 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |